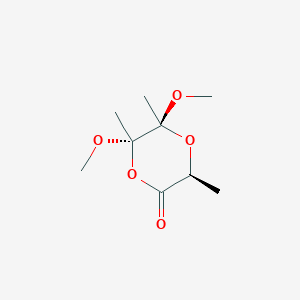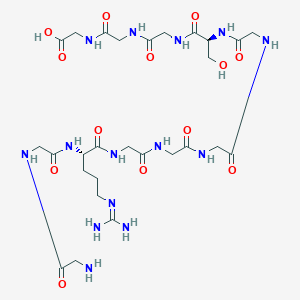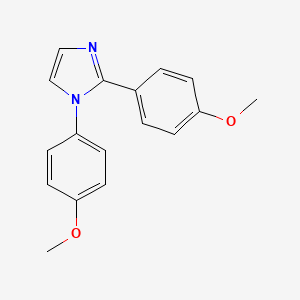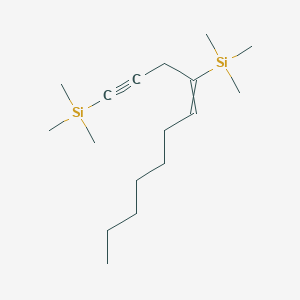
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of trimethylsilane groups attached to an undec-4-en-1-yne backbone. Organosilicon compounds are widely used in various fields due to their unique chemical properties, including stability, hydrophobicity, and flexibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) typically involves the coupling of trimethylsilyl-protected intermediates with an appropriate alkyne precursor. Common reagents used in the synthesis include trimethylsilyl chloride, alkyne derivatives, and catalysts such as palladium or copper complexes. The reaction conditions often involve inert atmospheres, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for organosilicon compounds often involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: Conversion of the alkyne group to a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the alkyne group to form an alkane using catalysts such as palladium on carbon.
Substitution: Replacement of trimethylsilyl groups with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and mild oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other hydrogenation catalysts.
Substitution: Tetrabutylammonium fluoride (TBAF), acids, and bases.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Exploration of its properties for therapeutic applications, such as in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups provide stability and hydrophobicity, while the alkyne group can participate in various chemical reactions. The pathways involved may include covalent bonding with target molecules, leading to changes in their chemical properties and biological activities.
Comparison with Similar Compounds
Similar Compounds
(Trimethylsilyl)acetylene: A simpler organosilicon compound with similar reactivity.
(Trimethylsilyl)ethyne: Another alkyne derivative with trimethylsilyl protection.
(Trimethylsilyl)butadiene: A diene compound with trimethylsilyl groups.
Uniqueness
(Undec-4-en-1-yne-1,4-diyl)bis(trimethylsilane) is unique due to its longer carbon chain and the presence of both alkyne and alkene functionalities. This dual functionality allows for a wider range of chemical reactions and applications compared to simpler organosilicon compounds.
Properties
CAS No. |
834897-84-6 |
|---|---|
Molecular Formula |
C17H34Si2 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
trimethyl(1-trimethylsilylundec-4-en-1-yn-4-yl)silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-12-14-17(19(5,6)7)15-13-16-18(2,3)4/h14H,8-12,15H2,1-7H3 |
InChI Key |
BFFQTOJGFYQNFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(CC#C[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


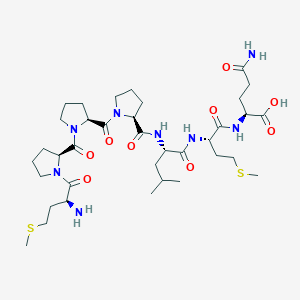
![2-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B14200741.png)
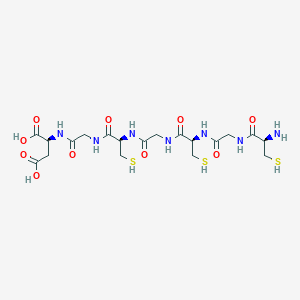
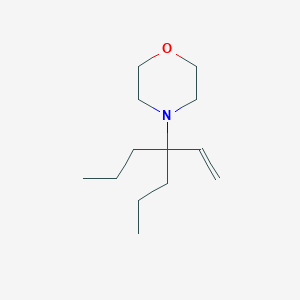
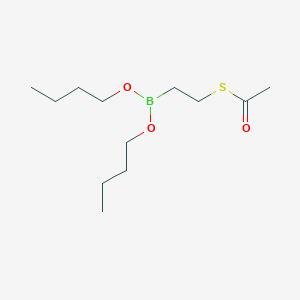
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
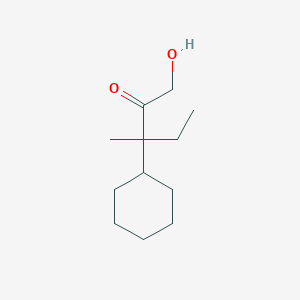

![N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea](/img/structure/B14200786.png)
![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
